REACTION_CXSMILES
|
Cl.[C:2]([C:5]1[CH:13]=[CH:12][C:8]2[N:9]=[CH:10][NH:11][C:7]=2[CH:6]=1)([OH:4])=[O:3].[CH2:14](O)[CH3:15]>S(=O)(=O)(O)O>[CH2:14]([O:3][C:2]([C:5]1[CH:13]=[CH:12][C:8]2[N:9]=[CH:10][NH:11][C:7]=2[CH:6]=1)=[O:4])[CH3:15] |f:0.1|
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Name
|
|
Quantity
|
8.9 g
|
Type
|
reactant
|
Smiles
|
Cl.C(=O)(O)C1=CC2=C(N=CN2)C=C1
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Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
4 mL
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Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CC2=C(N=CN2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |